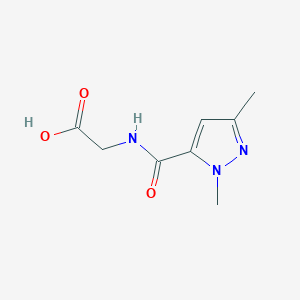

2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid” is a compound that belongs to the class of organic compounds known as pyrazole carboxylic acids and derivatives . These are heterocyclic compounds containing a pyrazole ring in which a hydrogen atom is replaced by a carboxylic acid group . It’s a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

The synthesis of 1H-pyrazole-5-carboxamide derivatives, which are similar to the compound , has been reported . The structures of these compounds were characterized by 1H NMR, mass spectrometry, and elemental analysis . The synthesis involved the addition of a compound (4a) in drops into a solution of another compound (8a) and triethylamine in THF (20 mL) under 0 °C, and the reaction mixture was left overnight .Molecular Structure Analysis

The molecular structure of 1H-pyrazole-5-carboxamide derivatives has been characterized by 1H NMR, mass spectrometry, and elemental analysis . The pyrazole ring is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A number of noteworthy chemical reactions involving pyrazole derivatives have been reported, including [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and oxidation employing bromine .Mécanisme D'action

While the specific mechanism of action for “2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid” is not available, it’s worth noting that 1H-pyrazole-5-carboxamide derivatives have been found to show potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .

Orientations Futures

1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety could be considered as a precursor structure for further design of pesticides . This suggests that “2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid” and similar compounds may have potential applications in the development of new pesticides.

Propriétés

IUPAC Name |

2-[(2,5-dimethylpyrazole-3-carbonyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-5-3-6(11(2)10-5)8(14)9-4-7(12)13/h3H,4H2,1-2H3,(H,9,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMSTULQDKVFMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NCC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2636967.png)

![1-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2636974.png)

![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2636975.png)

![5-Oxaspiro[3.5]nonan-6-ylmethanol](/img/structure/B2636976.png)

![Ethyl 2'-amino-6'-ethyl-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2636979.png)

![1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(5-tert-butyltetrazol-1-yl)propan-1-one;hydrochloride](/img/structure/B2636981.png)